Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-ethyl-3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-11-5-4-10-7(9(11)13)6-8(12)14-2/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYGZCMYSAVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of the piperazine core: Starting from 4-ethylpiperazine, which can be synthesized via alkylation of piperazine with ethyl halides.
- Introduction of the keto group: Oxidation or acylation steps are employed to introduce the 3-oxo group at the 3-position of the piperazine ring.
- Esterification: Methyl chloroacetate or methyl acetate derivatives are reacted with the amino groups under basic conditions to form the methyl ester linkage.
Reaction Conditions & Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation | Ethyl halide (e.g., ethyl bromide) | Reflux, presence of base (e.g., K2CO3) | ~85% | Forms 4-ethylpiperazine |
| Acylation | Acyl chlorides or anhydrides | 0-25°C, in presence of base | ~80% | Introduces 3-oxo group |
| Esterification | Methyl chloroacetate | Reflux, in presence of base | ~88% | Forms methyl ester |
Multi-Component Condensation and Cyclization
Research indicates that multi-component reactions involving amino acids, aldehydes, and acetoacetates can be employed to synthesize piperazine derivatives with keto functionalities.
Example Procedure:
Research Findings:
- A typical reaction involves stirring the mixture at elevated temperatures (around 110°C) in solvents like toluene or ethanol.
- The process yields the desired piperazine ester with high purity (up to 90%).
Data Table:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Condensation | Acetoacetic ester + aldehyde | Reflux, catalytic acid/base | 75-85% | Patent WO2017016530A1 |
| Cyclization | Intramolecular | 100°C, solvent reflux | 80% | Patent WO2017016530A1 |
Hydrogenation and Functional Group Modification
In some synthesis routes, hydrogenation of precursor compounds is employed to reduce nitro or double bonds, followed by oxidation to introduce the keto group at the desired position.
Typical Conditions:
- Catalyst: Palladium on carbon (Pd/C).
- Temperature: 25-50°C.
- Pressure: 1-3 atm H2.
- Yield: Approximately 80-90% for intermediate compounds.
Key Research Findings and Data Summary
| Methodology | Reagents | Conditions | Yield | Advantages | References |
|---|---|---|---|---|---|
| Direct alkylation | Methyl chloroacetate, ethyl halides | Reflux, base (K2CO3) | 85-88% | Simplicity, high yield | Patent WO2017016530A1 |
| Multi-component condensation | Acetoacetic ester, aldehydes | Reflux, solvents like toluene | 75-85% | Versatile, scalable | Patent WO2017016530A1 |
| Hydrogenation | Nitro or double bonds | 25-50°C, Pd/C catalyst | 80-90% | Efficient reduction | Literature reports |
Notes and Considerations
- Reaction Temperatures: Typically range from room temperature to 140°C depending on the step.
- Solvent Choices: Toluene, ethanol, methanol, and dichloromethane are common.
- Purification: Crystallization and chromatography are standard for isolating high-purity compounds.
- Yields: Generally high, often exceeding 80%, indicating efficient synthetic pathways.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate can be contextualized by comparing it to analogs with modifications to the piperazine ring, ester group, or substituents. Below is a detailed analysis:
Structural Analogs with Piperazine Backbones
Functional Group Variations
- Ester vs. In contrast, the carboxylic acid analog (e.g., 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid) exhibits higher polarity and immediate bioavailability .
- Aromatic Substitutions : Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate incorporates a fluorinated benzoyl group, which can enhance binding affinity to hydrophobic enzyme pockets or receptors .
Physicochemical Properties
| Property | This compound | Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate | Dodecyl 2-(3-oxo-2-piperazinyl)acetate |
|---|---|---|---|
| LogP* | ~1.2 (estimated) | ~2.8 (fluorine increases hydrophobicity) | ~5.1 (long alkyl chain) |
| Solubility | Moderate in organic solvents | Low in water, high in DMSO | Insoluble in water, soluble in lipids |
| Stability | Sensitive to hydrolysis | Stable due to fluorine’s electron-withdrawing effect | Highly stable; slow ester hydrolysis |
*LogP values are estimated using fragment-based calculations.
Biological Activity
Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a piperazine ring, which is a common motif in biologically active compounds. The presence of the ethyl group at the 4-position of the piperazine ring is significant as it influences the compound's reactivity and biological interactions.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell cycle arrest and subsequent apoptosis .
Case Study 1: Antimicrobial Efficacy
A study published in Antibiotics evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity.
Case Study 2: Anticancer Mechanisms
In a study conducted on human breast cancer cell lines (MCF-7), this compound exhibited IC50 values ranging from 10 to 15 µM. Mechanistic investigations revealed that the compound downregulated the expression of anti-apoptotic proteins (Bcl-2 family) while upregulating pro-apoptotic factors, suggesting a targeted approach to induce cancer cell death .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
1. Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, it may inhibit DNA topoisomerases or kinases that are crucial for cell division.
2. Receptor Interaction
The piperazine moiety allows for binding to various receptors, potentially modulating signaling pathways associated with growth and survival in both microbial and cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Methyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate | Piperazine derivative | Moderate | High |
| Ethyl 2-(3-oxopiperazin-2-yl)acetate | Piperazine derivative | Low | Moderate |
| Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate | Piperidine derivative | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
